molecular formula C11H10O2S B12520572 (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate

Cat. No.: B12520572
M. Wt: 206.26 g/mol
InChI Key: AGMVIACYSONSBG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester, and an enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate typically involves the reaction of a phenyl-substituted enone with a thiol under specific conditions. One common method is the Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature.

    Substitution: Electrophilic reagents such as bromine or nitric acid; reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The enone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate is unique due to its combination of a thioester and an enone within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

S-methyl (E)-2-oxo-4-phenylbut-3-enethioate

InChI

InChI=1S/C11H10O2S/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

AGMVIACYSONSBG-BQYQJAHWSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CSC(=O)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.